2-Hexadecenoic acid

Descripción general

Descripción

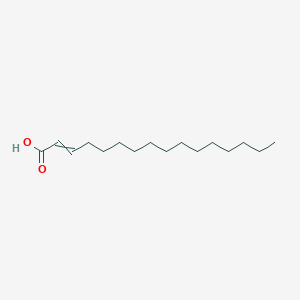

El Ácido 2-trans-Hexadecenoico, también conocido como ácido trans-2-hexadecenoico, es un ácido graso monoinsaturado con la fórmula molecular C₁₆H₃₀O₂. Se caracteriza por un doble enlace entre los átomos de carbono segundo y tercero en la configuración trans. Este compuesto es un intermedio en la β-oxidación del ácido palmítico, un proceso crucial para el metabolismo de los ácidos grasos en organismos vivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido 2-trans-Hexadecenoico se puede sintetizar mediante la hidrogenación parcial del ácido hexadecinoico. Este proceso implica el uso de un catalizador de paladio bajo condiciones de hidrogenación controladas para reducir selectivamente el triple enlace a un doble enlace trans.

Métodos de producción industrial

La producción industrial del Ácido 2-trans-Hexadecenoico generalmente involucra la extracción y purificación de fuentes naturales como aceites vegetales. El compuesto se puede aislar mediante destilación fraccionada y pasos de purificación posteriores para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido 2-trans-Hexadecenoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados del ácido hexadecenoico.

Reducción: El doble enlace se puede reducir para formar ácido hexadecanoico.

Sustitución: El grupo carboxilo puede participar en reacciones de esterificación y amidación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Los cloruros de ácido y las aminas se usan comúnmente para reacciones de esterificación y amidación.

Productos principales

Oxidación: Produce derivados del ácido hexadecenoico.

Reducción: Rinde ácido hexadecanoico.

Sustitución: Forma ésteres y amidas del ácido hexadecenoico.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antibacterial Activity

2-Hexadecenoic acid has been studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant bactericidal activity, which is enhanced when combined with traditional antibiotics like ciprofloxacin. The mechanism of action involves the inhibition of bacterial DNA gyrase, making it a promising candidate for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

A study demonstrated that this compound showed minimal inhibitory concentrations (MICs) ranging from 3.9 to 15.6 μg/mL against various MRSA strains. This suggests its potential as an effective treatment option for antibiotic-resistant infections .

2. Lipidomics and Biomarker Development

The unique structural characteristics of this compound make it a valuable target in lipidomic studies. It serves as a potential biomarker for metabolic disorders and cellular stress conditions. The identification and quantification of this fatty acid in plasma lipids can provide insights into lipid metabolism and its implications in health and disease .

Data Table: Lipidomic Analysis of Hexadecenoic Acids

| Fatty Acid Isomer | Source | Concentration Range (μg/mL) | Potential Application |

|---|---|---|---|

| This compound | Human Plasma | 3.9 - 15.6 | Antibacterial agent |

| Palmitoleic Acid (9-cis) | Adipose Tissue | Varies | Biomarker for metabolic health |

| Sapienic Acid (6-cis) | Sebum | Varies | Skin health indicator |

Industrial Applications

1. Food Industry

Due to its emulsifying properties, this compound is utilized in food formulations to improve texture and stability. Its incorporation can enhance the sensory attributes of food products while providing health benefits associated with unsaturated fatty acids.

2. Cosmetic Industry

In cosmetics, this fatty acid is valued for its moisturizing properties and potential skin benefits. It can be found in various skincare products aimed at improving skin hydration and barrier function.

Mecanismo De Acción

El mecanismo de acción del Ácido 2-trans-Hexadecenoico involucra su incorporación en las membranas celulares y su participación en las vías metabólicas. Actúa como sustrato para las enzimas involucradas en el metabolismo de los ácidos grasos, influenciando la producción de energía y la síntesis de lípidos bioactivos. El compuesto puede modular las vías de señalización relacionadas con la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

Ácido palmitoleico: Un ácido graso monoinsaturado cis con un doble enlace en el noveno carbono.

Ácido oleico: Un ácido graso monoinsaturado cis con un doble enlace en el noveno carbono.

Ácido esteárico: Un ácido graso saturado sin dobles enlaces.

Unicidad

El Ácido 2-trans-Hexadecenoico es único debido a su configuración trans y su papel específico como intermedio en la β-oxidación del ácido palmítico. Esto lo distingue de otros ácidos grasos monoinsaturados, que típicamente tienen configuraciones cis y diferentes roles metabólicos .

Actividad Biológica

2-Hexadecenoic acid, also known as (E)-hexadec-2-enoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its antimicrobial properties, potential therapeutic applications, and metabolic roles in various biological systems. This article presents an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a trans-double bond at the 2-position of the hexadecenoic acid chain. Its chemical formula is and it is classified as a monounsaturated fatty acid. The structural formula can be represented as follows:

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria. A study conducted by Pangemanan et al. (2022) evaluated the antibacterial efficacy of hexadecanoic acid extracts against Xanthomonas campestris. The results showed that higher concentrations of hexadecanoic acid significantly inhibited bacterial growth, with the following average diameters of inhibition zones recorded:

| Concentration | Inhibition Zone Diameter (mm) | 24 Hours | 48 Hours |

|---|---|---|---|

| 40% | 48.22 | 47.87 | |

| 20% | 43.35 | 43.15 | |

| 10% | 32.37 | 32.04 | |

| Positive Control (Ciprofloxacin) | 37.4 | 34.3 | |

| Negative Control (Aquades) | 0 | 0 |

The study concluded that hexadecanoic acid has a strong inhibitory effect on Xanthomonas campestris, indicating its potential as a natural antimicrobial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. The same study assessed its effectiveness against Fusarium oxysporum:

| Concentration | Inhibition Zone Diameter (mm) | 48 Hours | 72 Hours |

|---|---|---|---|

| 40% | 22.6 | 21.45 | |

| 20% | 19.25 | 18.4 | |

| 10% | 11.7 | 10.34 | |

| Positive Control (Ketoconazole) | 35.4 | 34.65 | |

| Negative Control (Aquades) | 0 | 0 |

These findings suggest that hexadecanoic acid could be utilized as an effective antifungal agent in agricultural and clinical settings .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with the integrity of the lipid bilayer and may inhibit essential metabolic processes within microbial cells . The hydroxyl groups in the fatty acids interact with lipopolysaccharides in bacterial cell walls, altering their structure and function .

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond antimicrobial uses. Its role as a metabolite suggests involvement in various biochemical pathways, including lipid metabolism and energy production . Additionally, its incorporation into dietary supplements and functional foods is being explored due to its health benefits associated with fatty acids.

Food Preservation

Due to its antimicrobial properties, there is growing interest in using this compound as a natural preservative in food products to inhibit spoilage organisms and extend shelf life . Research indicates that fatty acids can serve as effective food additives by preventing microbial growth and oxidation.

Propiedades

Número CAS |

629-56-1 |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

Clave InChI |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(=O)O |

Descripción física |

Solid |

Pictogramas |

Corrosive |

Sinónimos |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.